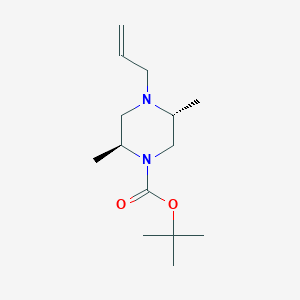

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate

Description

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate, commonly referred to as SNC80, is a nonpeptidic, highly selective delta opioid receptor (DOPr) agonist. Its structure features a tert-butyl carbamate group, a piperazine core with (2S,5R) stereochemistry, and an allyl substituent at the 4-position . SNC80 was developed from the parent compound BW373U86 by replacing the 3-hydroxybenzyl group with a 3-methoxybenzyl group, enhancing its delta receptor selectivity and reducing side effects such as convulsions .

SNC80 exhibits nanomolar affinity for delta opioid receptors (Ki = 1.8 nM) and micromolar affinity for mu opioid receptors (Ki > 1,000 nM), achieving >550-fold selectivity for delta over mu receptors . It demonstrates rapid onset of action in behavioral assays and partial agonism in antinociceptive models .

Properties

CAS No. |

548762-67-0 |

|---|---|

Molecular Formula |

C14H26N2O2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-7-8-15-9-12(3)16(10-11(15)2)13(17)18-14(4,5)6/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |

InChI Key |

OJHRKOJORFQDAA-NEPJUHHUSA-N |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC=C |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and allyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The compound can be reduced to remove the allyl group or to reduce the piperazine ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an alcohol, while reduction can lead to the formation of a fully saturated piperazine derivative.

Scientific Research Applications

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BW373U86

Structure : (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide .

Key Differences :

- SNC80 has a 3-methoxybenzyl group, while BW373U86 has a 3-hydroxybenzyl group .

- The methoxy substitution in SNC80 improves metabolic stability and reduces polar interactions, enhancing brain penetration .

Pharmacological Profile :

Functional Outcomes :

- SNC80 shows higher efficacy at delta receptors compared to BW373U86, as evidenced by its ability to antagonize BW373U86’s effects in monkeys .

- BW373U86 induces convulsions via delta receptor activation, which are antagonized by mu agonists like fentanyl . SNC80 lacks this liability, making it safer for therapeutic use .

Other Piperazinyl Benzamides

A series of derivatives from BW373U86 and SNC80 were synthesized to explore structure-activity relationships (SAR):

- (-)-27 (Fluorinated Derivative) : Exhibits >2,105-fold delta/mu selectivity due to a 3-fluoromethoxybenzyl group, surpassing SNC80’s selectivity .

- (+)-22 (Unsubstituted Benzyl): Retains delta selectivity (Ki = 2.7 nM for delta, >7,000 nM for mu) but shows reduced antinociceptive activity compared to SNC80 .

Stereoisomeric Variants

The stereochemistry of the piperazine core critically influences receptor interactions:

Pharmacokinetic and Behavioral Comparisons

Antinociception

- SNC80: Produces weak, dose-dependent antinociception in tail-withdrawal assays (ED50 = 3.2 mg/kg in monkeys) . Effects are fully reversed by naltrindole, confirming delta mediation .

- BW373U86 : Active in abdominal constriction assays (ED50 = 0.56 mg/kg, i.t.) but inactive in tail-flick tests, suggesting route-dependent efficacy .

Abuse Potential

- SNC80 substitutes for cocaine in drug discrimination assays but fails to maintain self-administration in monkeys, indicating low abuse liability .

Biological Activity

tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate is an organic compound belonging to the piperazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of functional groups such as the tert-butyl and allyl groups contributes to its reactivity and interaction with biological targets.

- Molecular Formula: C14H26N2O2

- Molecular Weight: 254.37 g/mol

- CAS Number: 548762-67-0

- IUPAC Name: tert-butyl (2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazine-1-carboxylate

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and allyl bromide in the presence of bases like triethylamine or sodium hydride. The reaction conditions often include refluxing in solvents such as dichloromethane or tetrahydrofuran .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It has been observed to modulate the activity of specific proteins, potentially influencing pathways related to neurotransmission and cellular signaling.

Enzyme Inhibition Studies

Research has demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Virtual screening studies indicate that certain piperazine derivatives bind effectively to both peripheral anionic sites and catalytic sites of AChE, suggesting a therapeutic potential for treating neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

A study explored the neuroprotective effects of piperazine derivatives similar to this compound. These compounds were evaluated for their ability to inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease. The findings indicated that these derivatives could serve as potential therapeutics by preventing neurotoxicity associated with amyloid plaques .

Pharmacokinetic Properties

In another investigation, the compound was utilized as an intermediate in synthesizing p38α MAP kinase inhibitors. The resulting derivatives exhibited improved pharmacokinetic properties compared to their predecessors, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C14H26N2O2 | AChE inhibition; potential neuroprotective effects |

| tert-Butyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate | C12H22N2O2 | Moderate AChE inhibition |

| tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | Limited biological activity reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.